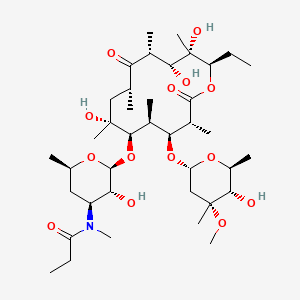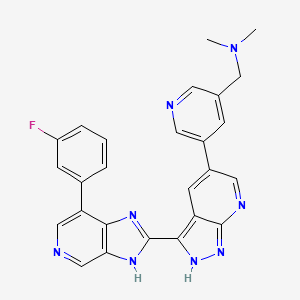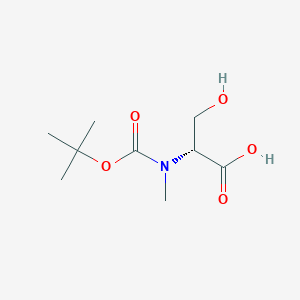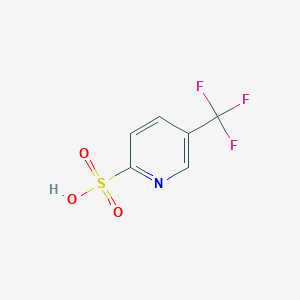
5-(trifluoromethyl)pyridine-2-sulfonic Acid
Vue d'ensemble
Description
5-(trifluoromethyl)pyridine-2-sulfonic acid amide is a compound with the molecular formula C6H5F3N2O2S .
Molecular Structure Analysis
The InChI code for 5-(trifluoromethyl)pyridine-2-sulfonic acid amide is 1S/C6H5F3N2O2S/c7-6(8,9)4-1-2-5(11-3-4)14(10,12)13/h1-3H,(H2,10,12,13) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-(trifluoromethyl)pyridine-2-sulfonic acid were not found in the available resources, trifluoromethylpyridines are known to be used as key structural motifs in active agrochemical and pharmaceutical ingredients .Physical And Chemical Properties Analysis
5-(trifluoromethyl)pyridine-2-sulfonic acid amide is an off-white solid . Its molecular weight is 226.18 . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Catalysis and Synthesis
Trifluoromethyl groups, such as in 5-(trifluoromethyl)pyridine-2-sulfonic acid, play a vital role in catalysis and synthesis. For instance, sulfonic acid functionalized pyridinium chloride, a derivative of pyridine sulfonic acid, has been used as an efficient catalyst for the synthesis of hexahydroquinolines and tetrasubstituted imidazoles under solvent-free conditions, showcasing its potential as a reusable catalyst in organic reactions (Moosavi‐Zare et al., 2013; Zare et al., 2015).
Molecular Structure and Crystallography
The crystal structure of compounds like 5-(trifluoromethyl)picolinic acid monohydrate, closely related to 5-(trifluoromethyl)pyridine-2-sulfonic acid, has been studied for its unique water-bridged hydrogen-bonding network. Such studies contribute to the understanding of molecular interactions and packing in crystalline structures, which is fundamental in materials science and chemistry (Ye & Tanski, 2020).
Medicinal and Biological Properties
Compounds derived from pyridine sulfonic acids have shown significance in medicinal and biological applications. For example, 5H-Chromeno[2,3-b]pyridines, including derivatives of trifluoromethylpyridine, have important industrial, biological, and medicinal properties, highlighting their potential in drug design and pharmaceutical research (Ryzhkova et al., 2023).
Polymer Science and Membrane Technology
In polymer science, trifluoromethylpyridine-based sulfonated aromatic diamines have been utilized to prepare thin-film composite nanofiltration membranes. These membranes have improved water flux and are employed in dye treatment applications, demonstrating their utility in environmental technology and water purification (Liu et al., 2012).
Orientations Futures
Trifluoromethylpyridines, including 5-(trifluoromethyl)pyridine-2-sulfonic acid, are expected to find many novel applications in the future . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . Many candidates are currently undergoing clinical trials .
Propriétés
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)4-1-2-5(10-3-4)14(11,12)13/h1-3H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKJTZIOYSNLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)pyridine-2-sulfonic Acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


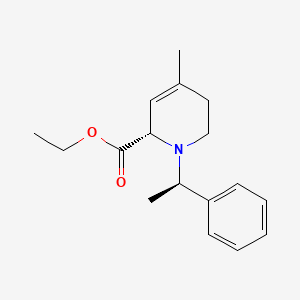
![6,6-Difluorospiro[2.5]octan-1-amine](/img/structure/B3322479.png)
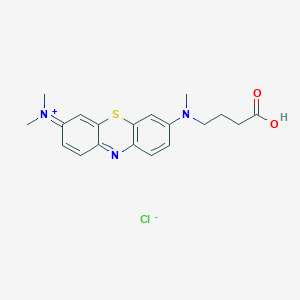
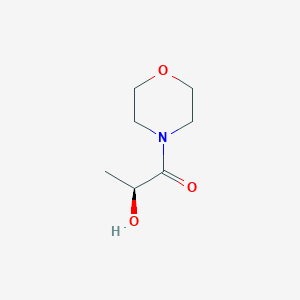
![1-Isobutyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B3322510.png)
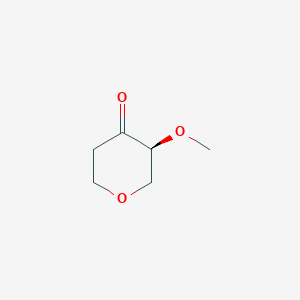
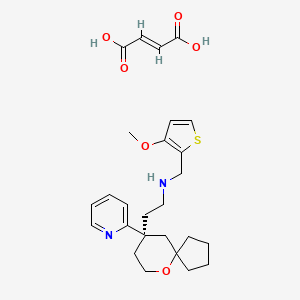
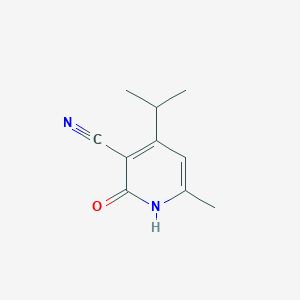
![2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B3322546.png)
![(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B3322553.png)
